1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Lipophilicity Drug design Physicochemical profiling

Researchers requiring a moderately lipophilic pyrazole scaffold often face limited access to N1-methyl, C5-amino substituted analogs with branched C3-alkyl chains. 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS 1152707-75-9) directly addresses this gap. Key advantages: (1) Defined logP of 1.67 enables predictable solubility and membrane permeability in SAR campaigns. (2) The free C5-NH2 group supports Pd-catalyzed C-N cross-coupling for rapid library diversification. (3) Supplied at 95% purity as a powder, stored at RT, and shipped under ambient conditions-ensuring supply chain reliability for both medchem and agrochemical discovery programs.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1152707-75-9
Cat. No. B1523120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine
CAS1152707-75-9
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)CCC1=NN(C(=C1)N)C
InChIInChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3
InChIKeyYMQYSAZILLWGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Overview


1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS 1152707-75-9) is a C9 pyrazole derivative bearing an N1-methyl, C5-amino, and C3-isopentyl substitution pattern . This compound is offered as a versatile small molecule scaffold (C9H17N3, MW 167.25 g/mol) with a purity specification of 95% and a powder physical form, suitable for further derivatization in medicinal chemistry and agrochemical research [1]. The compound's branched alkyl chain imparts a calculated logP of 1.67, positioning it as a moderately lipophilic heterocyclic intermediate distinct from less substituted pyrazole analogs .

Synthetic intermediate: N1-methyl, C3-isopentyl pyrazole scaffold
Moderate lipophilicity (calculated logP 1.67) supports diverse derivatization
95% purity powder form suitable for parallel synthesis and HTS workflows

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Substitution Limitations


The C3-isopentyl group in 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine confers a specific lipophilicity profile (logP = 1.67) that differs markedly from regioisomeric and N-substituted analogs. Compounds such as 1-(3-methylbutyl)-1H-pyrazol-5-amine (logP = 2.09) and 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine (logP = 2.40) exhibit higher calculated logP values, which translate to altered solubility, membrane permeability, and chromatographic behavior . In synthetic workflows where downstream hydrophobicity or aqueous/organic partitioning is critical, substitution with a less lipophilic analog would alter reaction outcomes and purification profiles, rendering generic replacement scientifically unsound without re-validation . Furthermore, the N1-methyl group in this compound blocks a potential hydrogen-bond donor site present in unsubstituted 1H-pyrazol-5-amines, directly impacting intermolecular interactions and receptor-binding geometry [1].

! C3-isopentyl vs. N1-isopentyl isomer: lipophilicity profile may shift solubility and partitioning behavior.
! N1-methyl substitution blocks H-bond donor site present in unsubstituted pyrazol-5-amines; may alter binding geometry and intermolecular interactions.

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine vs. Closest Analogs


LogP Comparison: Reduced Lipophilicity Profile

The calculated partition coefficient (logP) of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is 1.67, which is lower than that of the N1-isopentyl analog 1-(3-methylbutyl)-1H-pyrazol-5-amine (logP = 2.09) and the C3-methyl, N1-isopentyl analog 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine (logP = 2.40) . This difference of 0.42 and 0.73 logP units, respectively, indicates that the target compound is significantly less lipophilic.

LogP comparison
Source review
Target logP 1.67 vs. 2.09 / 2.40
ΔlogP -0.42 & -0.73
Supports solubility and purification workflow context.
Vendor-calculated values; experimental logP may differ.
Lipophilicity Drug design Physicochemical profiling

Hazard Classification: Harmful/Irritant vs. Non-Hazardous Analogs

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine carries GHS07 hazard statements H302, H315, H319, and H335, classifying it as harmful if swallowed and an irritant to skin, eyes, and respiratory tract . In contrast, the N1-isopentyl analog 1-(3-methylbutyl)-1H-pyrazol-5-amine is designated as 'Not hazardous material' for DOT/IATA transport, exempting it from hazmat shipping fees .

Hazard classification
Source review
Target: GHS07 H302,H315,H319,H335
Analog: Not hazardous for transport
May impact shipping cost and handling requirements.
Based on vendor SDS; verify for current lot.
Safety Transport Regulatory compliance

Purity and Physical Form: Consistent Powder Across Vendors

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is consistently offered at 95% purity as a powder, as verified by vendor specifications from Fluorochem, Sigma-Aldrich, and American Elements [1]. While most comparators also achieve 95% purity, the physical form (powder) of the target compound is uniformly reported, whereas certain analogs are available in alternative forms (e.g., 3-methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine is noted as a solid without explicit powder designation) .

Purity & form
Specification review
95% powder (uniform)
Analog: 95% solid
Consistent powder form supports automated weighing workflows.
Multiple vendor datasheets confirm; physical form descriptors may vary.
Quality control Reproducibility Material specifications

1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Research Applications


Buchwald–Hartwig Coupling for 5-N-Aryl Pyrazol-5-amines

The primary amino group at C5 enables Pd-catalyzed C–N bond formation with aryl halides, making 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine a suitable building block for generating diverse 5-N-aryl derivatives. The moderate lipophilicity (logP = 1.67) facilitates efficient extraction and purification of coupled products [1]. This compound is particularly useful when a C3-isopentyl group is required to tune lipophilicity in the final molecular scaffold.

Lipophilicity Modulation in Lead Optimization

In structure-activity relationship (SAR) studies, replacing a more lipophilic pyrazole core (e.g., logP = 2.09 or 2.40) with 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (logP = 1.67) can reduce logD and improve aqueous solubility of lead candidates, a common optimization strategy to enhance drug-like properties and mitigate off-target promiscuity .

Agrochemical Intermediate: Fungicide and Herbicide Analogs

Pyrazole-5-amine derivatives with branched alkyl chains have demonstrated utility in crop protection chemistry. 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can serve as a core intermediate for synthesizing novel disulfide-containing antimicrobial agents or other agrochemical scaffolds, where the C3-isopentyl group may confer favorable foliar uptake and translocation characteristics [2].

Application
Selection Property
Validation Focus
Buchwald–Hartwig amination for 5-N-aryl derivatives
C5 primary amine reactivity; moderate lipophilicity profile
C–N coupling efficiency and product purification profile
Lipophilicity modulation in SAR studies
C3-isopentyl substitution pattern for logD tuning
Solubility modulation and logD endpoint profiling
Agrochemical scaffold synthesis
Branched alkyl substitution for foliar research models
Foliar uptake context and antimicrobial screening endpoints

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